4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
“7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines, which undergo various reactions such as nucleophilic substitution, cyclization, and sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might reduce the fluorophenyl groups or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, pyrrolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound might exhibit similar properties, making it a candidate for drug discovery and development.
Medicine
The medicinal applications of this compound could include its use as a lead compound for the development of new pharmaceuticals. Its potential biological activities might make it useful in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-CHLOROPHENYL)-4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
- 7-(3-BROMOPHENYL)-4-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE
Uniqueness
The uniqueness of “7-(3-FLUOROPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C25H17F2N3S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H17F2N3S/c26-19-11-9-17(10-12-19)15-31-25-23-22(18-5-2-1-3-6-18)14-30(24(23)28-16-29-25)21-8-4-7-20(27)13-21/h1-14,16H,15H2 |
InChI Key |
SDYZMTRYTLVNML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)SCC4=CC=C(C=C4)F)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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